3-Thiophenecarbonitrile, 2-acetyl-

Overview

Description

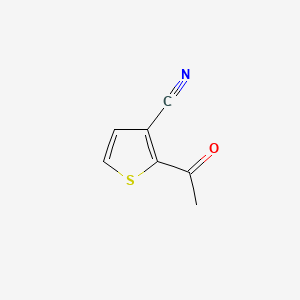

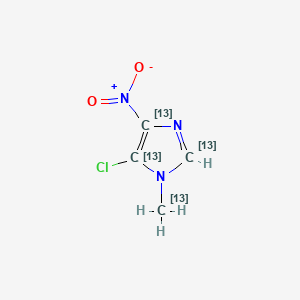

“3-Thiophenecarbonitrile, 2-acetyl-” is a chemical compound with the molecular formula C7H5NOS and a molecular weight of 151.19 . It is also known by its CAS Registry Number: 147622-13-7 .

Molecular Structure Analysis

The molecular structure of “3-Thiophenecarbonitrile, 2-acetyl-” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carbonitrile group (CN) and an acetyl group (CH3CO) .Scientific Research Applications

Organic Semiconductors

2-Acetylthiophene-3-carbonitrile: is utilized in the development of organic semiconductors . Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s ability to conduct electricity while maintaining stability under various conditions is crucial for these applications.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The molecular structure of 2-Acetylthiophene-3-carbonitrile can be tailored to bind with metal surfaces, forming a protective layer that prevents corrosion, which is essential for extending the life of metal components in harsh environments.

Pharmacological Properties

Thiophene-based molecules, including 2-Acetylthiophene-3-carbonitrile, exhibit a range of pharmacological properties . They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in the search for new therapeutic agents.

Synthesis of Biologically Active Compounds

The compound plays a significant role in the synthesis of biologically active compounds. Through various condensation reactions, such as the Gewald reaction, it can be transformed into aminothiophene derivatives, which are a class of compounds with diverse biological activities .

Material Science

In material science , 2-Acetylthiophene-3-carbonitrile derivatives are used to modify the properties of materials. For example, they can enhance the thermal stability and mechanical strength of polymers, which is beneficial for creating more durable and heat-resistant materials .

Solvent-free Synthesis

The compound is involved in solvent-free synthesis methods, such as high-speed vibration milling. This environmentally friendly approach is advantageous for producing 2-aminothiophene-3-carbonitrile derivatives, which are important intermediates in organic synthesis .

properties

IUPAC Name |

2-acetylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWLGXNRCRGYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylthiophene-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)